molecular formula C10H5F6NO B1425545 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile CAS No. 1092460-75-7

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile

Cat. No.: B1425545
CAS No.: 1092460-75-7
M. Wt: 269.14 g/mol
InChI Key: UEQPQBOSRAOLAK-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H4F6NO and a molecular weight of 269.14 g/mol. This compound is characterized by the presence of two trifluoromethyl groups and a methoxy group attached to a benzonitrile core. The trifluoromethyl groups are known for their electron-withdrawing properties, which can significantly influence the chemical behavior of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various trifluoromethylating agents under specific reaction conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The electron-withdrawing trifluoromethyl groups can make the aromatic ring more susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles for substitution reactions and various oxidizing or reducing agents for redox reactions. The specific conditions would depend on the nature of the reaction and the desired products.

Major Products Formed

The major products formed from reactions involving this compound would depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions could yield substituted benzonitrile derivatives.

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research into its potential use in pharmaceuticals, given the importance of trifluoromethyl groups in drug design.

    Industry: Applications in materials science and the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile would depend on its specific applicationThe molecular targets and pathways involved would vary based on the context of its use, such as in chemical reactions or biological systems .

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(trifluoromethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.

    4-Amino-2-(trifluoromethyl)benzonitrile: Contains a single trifluoromethyl group and an amino group.

Uniqueness

2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile is unique due to the presence of both methoxy and two trifluoromethyl groups on the benzonitrile core. This combination of functional groups can impart distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F6NO/c1-18-8-3-5(9(11,12)13)2-7(6(8)4-17)10(14,15)16/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQPQBOSRAOLAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C#N)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401249334
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-75-7
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092460-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-4,6-bis(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401249334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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